(2,4-Difluoro-5-methylphenyl)boronic acid
Overview
Description
(2,4-Difluoro-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Scientific Research Applications
(2,4-Difluoro-5-methylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-5-methylbromobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures (80-100°C), to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (2,4-Difluoro-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Protodeboronation: Acidic or basic conditions, often using a protic solvent like water or alcohol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: The corresponding aryl or alkyl compound.
Mechanism of Action
The primary mechanism by which (2,4-Difluoro-5-methylphenyl)boronic acid exerts its effects is through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are the palladium catalyst and the aryl or vinyl halide substrates.
Comparison with Similar Compounds
(2,4-Difluoro-5-methylphenyl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the fluorine and methyl substituents, making it less electron-deficient and less reactive in certain cross-coupling reactions.
(4,5-Difluoro-2-methylphenyl)boronic acid: Similar structure but with different substitution pattern, which can affect its reactivity and selectivity in reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of fluorine and methyl groups, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties that can enhance its reactivity and selectivity in cross-coupling reactions .
Properties
IUPAC Name |
(2,4-difluoro-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRDEWLPPDFBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900175-09-9 | |
Record name | (2,4-difluoro-5-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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